molecular formula C7H4ClNO4 B1359790 2-Chloro-6-nitrobenzoic acid CAS No. 5344-49-0

2-Chloro-6-nitrobenzoic acid

Cat. No. B1359790
CAS RN: 5344-49-0
M. Wt: 201.56 g/mol
InChI Key: JYHOMEFOTKWQPN-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzoic acid is a chemical compound that undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .


Synthesis Analysis

The synthesis of 2-Chloro-6-nitrobenzoic acid can be achieved by reacting 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent under the function of a cuprous catalyst .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-nitrobenzoic acid is C7H4ClNO4. It has an average mass of 201.564 Da and a Monoisotopic mass of 200.982880 Da .


Chemical Reactions Analysis

2-Chloro-6-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .


Physical And Chemical Properties Analysis

2-Chloro-6-nitrobenzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 345.7±27.0 °C at 760 mmHg, and a flash point of 162.9±23.7 °C . It has a molar refractivity of 44.6±0.3 cm3, a polar surface area of 83 Å2, and a polarizability of 17.7±0.5 10-24 cm3 .

Scientific Research Applications

Crystal Engineering and Structural Analysis

2-Chloro-4-nitrobenzoic acid, a compound related to 2-Chloro-6-nitrobenzoic acid, has been utilized in crystal engineering. It forms various molecular salts with pyridyl and benzoic acid derivatives, which are structurally characterized using spectroscopic, thermal, and X-ray diffraction techniques. The occurrence of weak halogen bonds in the presence of strong hydrogen bonds in these salts highlights the significance of halogen bonds in crystal stabilization (Oruganti et al., 2017).

Synthesis of Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, another related compound, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It aids in the preparation of various substituted nitrogenous heterocycles, which are crucial in drug discovery (Křupková et al., 2013).

Sulfhydryl Group Determination

5,5′-Dithiobis(2-nitrobenzoic acid), a derivative, is useful for determining sulfhydryl groups in biological materials. This compound reacts with blood to suggest the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Pharmaceutical Co-crystal Synthesis

2-Chloro-4-nitrobenzoic acid has been used to create pharmaceutical co-crystals, like the one with nicotinamide. These co-crystals demonstrate higher thermal stability and stronger intermolecular interactions than the pure compounds, indicating their potential in pharmaceutical applications (Lemmerer et al., 2010).

Synthesis and Characterization of Ethanolamine Nitro/Chloronitrobenzoates

Ethanolamine nitro/chloronitrobenzoates, synthesized from 2-chloro-4-nitro/2-chloro-5-nitrobenzoic acids, have shown potential in the treatment of infectious diseases. Their lower toxicity compared to other compounds makes them promising candidates for pharmaceutical development (Crisan et al., 2017).

Safety And Hazards

2-Chloro-6-nitrobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-chloro-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHOMEFOTKWQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201603
Record name 2-Chloro-6-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloro-6-nitrobenzoic acid

CAS RN

5344-49-0
Record name 2-Chloro-6-nitrobenzoic acid
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Record name 2-Chloro-6-nitrobenzoic acid
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Record name 2-Chloro-6-nitrobenzoic acid
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Record name 2-chloro-6-nitrobenzoic acid
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Record name 2-CHLORO-6-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 77.7 gm (0.453 mol) of 2-chloro-6-nitro-toluene, 190 gm (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide and 4 liters of water was heated for 8.5 hours at 100° C. After standing overnight, 25 gm (0.16 mol) of potassium permanganate were added, and the reaction mixture was heated for 2.5 hours more at 100° C. The unreacted starting material was distilled off by steam distillation. The remaining reaction solution was filtered, the filter cake was washed with hot water, and the combined filtrates were evaporated to about 750 ml. After acidifying with hydrochloric acid a precipitate was obtained, which was filtered off and dried.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Ishida - Acta Crystallographica Section E: Crystallographic …, 2021 - scripts.iucr.org
… 2-Chloro-6-nitrobenzoic acid … ring with dihedral angles of 74.4 (3)–88.54 (13), while in the 2-chloro-6-nitrobenzoic acid molecule of compound (III) [link] , where the nitro group and the Cl …
Number of citations: 1 scripts.iucr.org
AA Goldberg, HA Walker - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Hydrolysis of 2-chloro-6-nitrobenzoic acid with aqueous potassium carbonate at 175” gave 6-nitrosalicylic acid in unsatisfactory yield. Condensation of 2-chloro-6-nitrobenzoic acid with …
Number of citations: 5 pubs.rsc.org
I OKABAYASHI, N IWATA - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
… on the synthesis from 2-chloro—6—nitrobenzoic acid of 1— … reaction from 2—chloro-6—nitrobenzoic acid and phenols. … of the Ullmann reaction from 2—chloro—6—nitrobenzoic acid (7) …
Number of citations: 6 www.jstage.jst.go.jp
AA Goldberg, W Kelly - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… 2-Chloro- 6-nitrobenzoic acid failed to condense with m-nitroaniline, both reactants being … with the failure of 2-chloro-6-nitrobenzoic acid to condense with aniline (Tuttle, J . AMY. Gem. …
Number of citations: 5 pubs.rsc.org
JFJ Dippy, SRC Hughes, JW Laxton - Journal of the Chemical Society …, 1956 - pubs.rsc.org
second nitro-group at positions 3, 4, 5, and 6 in turn. 3: 4-and 3: 5-Dinitrobenzo acids have also been included, together with two acids containing a third substituent. Table 1 sets out the …
Number of citations: 18 pubs.rsc.org
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 105 onlinelibrary.wiley.com
A Habibi Yangjeh… - Bulletin of the Korean …, 2005 - researchgate.net
An artificial neural network (ANN) is successfully presented for prediction acidity constant (pKa) of various benzoic acids and phenols with diverse chemical structures using a nonlinear …
Number of citations: 57 www.researchgate.net
JF Norris, AE Bearse - Journal of the American Chemical Society, 1940 - ACS Publications
Some time ago a report was given of the study of the influence of substituents on the relative reactivities of the hydrogen atom of the carboxyl group in a number of derivatives of benzoic …
Number of citations: 11 pubs.acs.org
AA Goldberg, W Kelly - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… 2-Chloro-6-acetamidobenzoic acid and 2-chloro-6-nitrobenzoic acid condensed with aniline to give * British and US Patent Specifications pending. …
Number of citations: 31 pubs.rsc.org
LG Bray, JFJ Dippy, SRC Hughes… - Journal of the Chemical …, 1957 - pubs.rsc.org
… gave 2-chloro-6-nitrobenzoic acid (3.5 g.) which upon reduction (ferrous sulphate and aqueous ammonia) yielded 2-amino-6-chlorobenzoic acid (2.3 g.). When diazotised, gently …
Number of citations: 23 pubs.rsc.org

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